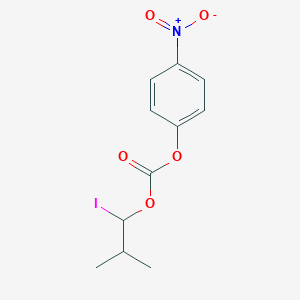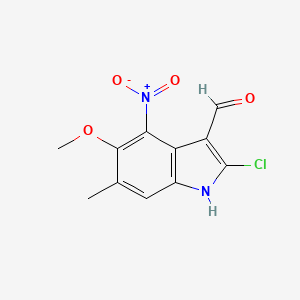
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique substituents, is of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, nitration, and alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various halogenated, nitrated, and alkylated indole derivatives.
Applications De Recherche Scientifique
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the chloro, methoxy, methyl, and nitro substituents.
5-nitroindole: Shares the nitro group but differs in other substituents.
6-methylindole: Contains the methyl group but lacks other substituents.
Uniqueness
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
73355-48-3 |
|---|---|
Formule moléculaire |
C11H9ClN2O4 |
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O4/c1-5-3-7-8(6(4-15)11(12)13-7)9(14(16)17)10(5)18-2/h3-4,13H,1-2H3 |
Clé InChI |
GKNBYQDOKIIBEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
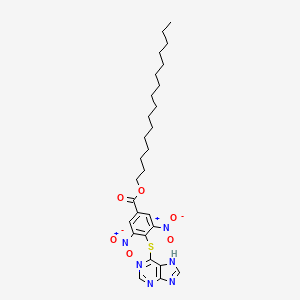
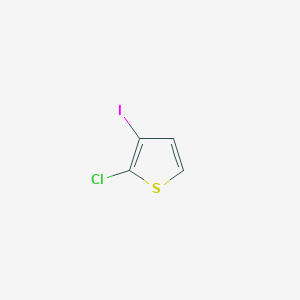
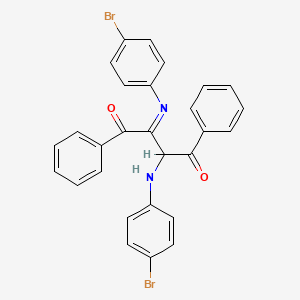

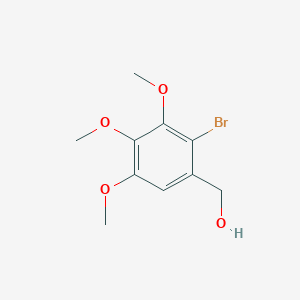
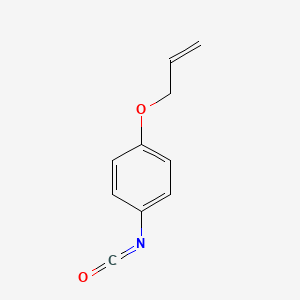
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
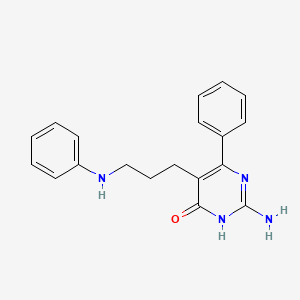
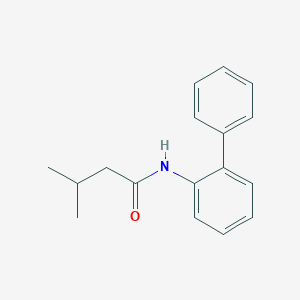
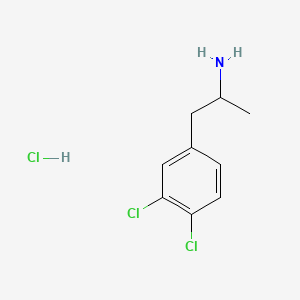
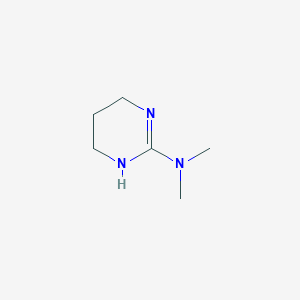
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
